Acetic acid, thio-, S-(4-fluorobutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, thio-, S-(4-fluorobutyl) ester is a chemical compound with the molecular formula C6H11FO2S It is a thioester derivative of acetic acid, where the sulfur atom is bonded to a 4-fluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, thio-, S-(4-fluorobutyl) ester typically involves the acylation of thiols. One common method is the reaction of 4-fluorobutanethiol with acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of thioesters like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, thio-, S-(4-fluorobutyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and 4-fluorobutanethiol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-fluorobutanethiol.
Oxidation: Sulfoxides or sulfones.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Acetic acid, thio-, S-(4-fluorobutyl) ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of thioesters and other sulfur-containing compounds.
Materials Science: It can be used in the preparation of self-assembled monolayers on metal surfaces, which are important in the development of nanomaterials and surface coatings.
Biological Studies: Thioesters are often used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of acetic acid, thio-, S-(4-fluorobutyl) ester involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower bond dissociation energy of the C-S bond compared to the C-O bond. This increased reactivity makes them useful intermediates in various chemical reactions. In biological systems, thioesters play a crucial role in metabolic pathways, such as the citric acid cycle, where they act as acyl group donors .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, thio-, S-butyl ester: Similar structure but with a butyl group instead of a 4-fluorobutyl group.
Acetic acid, thio-, S-(4-bromobutyl) ester: Similar structure but with a bromobutyl group instead of a fluorobutyl group.
Uniqueness
The presence of the fluorine atom in acetic acid, thio-, S-(4-fluorobutyl) ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thioesters and useful in specialized applications .
Properties
CAS No. |
373-11-5 |
---|---|
Molecular Formula |
C6H11FOS |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
S-(4-fluorobutyl) ethanethioate |
InChI |
InChI=1S/C6H11FOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 |
InChI Key |
YRZBWKXTJMKJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.